6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
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Overview
Description
6,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a heterocyclic compound belonging to the quinolone family. This compound is characterized by its unique structure, which includes a quinoline core with methoxy groups at positions 6 and 7, a keto group at position 4, and a carboxylic acid group at position 2. The compound has garnered interest due to its potential biological and pharmaceutical applications .
Mechanism of Action
Target of Action
A similar compound, transtorine, is known to inhibit glur and nmda receptors . These receptors play a crucial role in synaptic plasticity, a cellular mechanism for learning and memory.
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes . For instance, they can inhibit receptor activity, which can alter the transmission of signals in the nervous system.
Pharmacokinetics
Similar compounds are known to have good solubility in water , which could potentially influence their bioavailability.
Result of Action
Similar compounds have been found to possess pronounced analgesic properties , suggesting that they may help to alleviate pain by modulating neuronal signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid typically involves the acylation of 4,5-dimethoxy-methylanthranilate with methyl malonyl chloride in the presence of triethylamine, followed by heterocyclization of the intermediate anilides under base-catalyzed ester condensation . Another method involves the reaction of 3,4-dimethoxy-N-anilines with alkyl- or aryl-substituted malonates in POCl3 or diphenyl ether to afford the desired quinoline derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include molecular bromine for halocyclization, primary amines for amidation, and various oxidizing and reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions include brominated derivatives, amides, and hydroxylated compounds, each with potential biological activities .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the substitution pattern and functional groups.
Nalidixic Acid: An early quinolone antibiotic with a similar core structure but different substituents.
Quinine Derivatives: Compounds like quinine share the quinoline core but have different biological activities.
Uniqueness
6,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy groups and carboxylic acid functionality contribute to its potential as a versatile intermediate in synthetic chemistry and its promising pharmacological activities .
Properties
IUPAC Name |
6,7-dimethoxy-4-oxo-1H-quinoline-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-17-10-3-6-7(5-11(10)18-2)13-8(12(15)16)4-9(6)14/h3-5H,1-2H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRBOXSGWWUUBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C=C(N2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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